![molecular formula C8H15NO B089799 1-Oxa-8-azaspiro[4.5]dekan CAS No. 176-92-1](/img/structure/B89799.png)

1-Oxa-8-azaspiro[4.5]dekan

Übersicht

Beschreibung

Synthesis Analysis

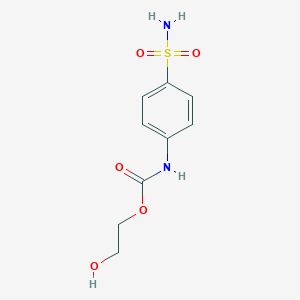

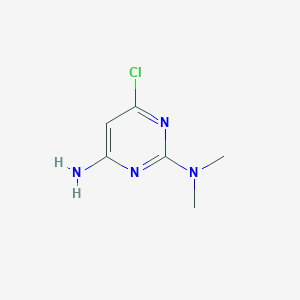

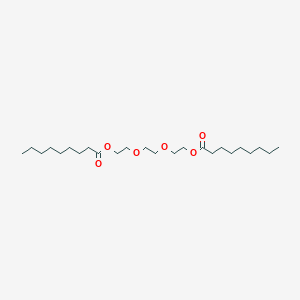

The synthesis of 1-Oxa-8-azaspiro[4.5]decane and its derivatives involves several key strategies. Ogurtsov and Rakitin (2020) developed a convenient method to synthesize new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents, highlighting its potential for the production of biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, Tian et al. (2020) focused on synthesizing and evaluating 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands, demonstrating the compound's versatility in drug development (Tian et al., 2020).

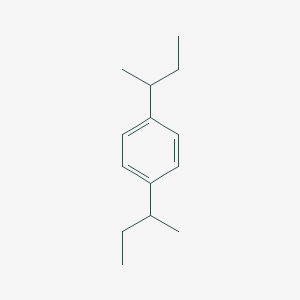

Molecular Structure Analysis

The molecular structure of 1-Oxa-8-azaspiro[4.5]decane derivatives reveals insights into their chemical behavior. Wen (2002) presented the crystal structure of a 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, showing that the cyclohexyl ring adopts a chair conformation, emphasizing the compound's chiral nature (Wen, 2002).

Chemical Reactions and Properties

1-Oxa-8-azaspiro[4.5]decane derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. Rashevskii et al. (2020) explored the enhanced reactivity of certain 1-oxa-8-azaspiro[4.5]decane derivatives in the Castagnoli-Cushman reaction with imines, highlighting their broad substrate scope (Rashevskii et al., 2020).

Wissenschaftliche Forschungsanwendungen

. Es gehört zur Familie der Spiroverbindungen, die typischerweise durch die Fusion von zwei cyclischen Molekülen gebildet werden. Diese Verbindung wurde erstmals im Jahr 2000 von Jacobsen et al. synthetisiert und ist seitdem Gegenstand zahlreicher Studien aufgrund ihrer einzigartigen molekularen Struktur und vielfältigen Eigenschaften.

Anwendungen in wissenschaftlichen Experimenten

“1-Oxa-8-azaspiro[4.5]dekan” wurde als M1-Muskarin-Agonist für die symptomatische Behandlung von Demenz vom Alzheimer-Typ bewertet . Die Verbindungen wurden auf ihre zentrale muskarinische M1- und M2-Rezeptoraffinität und ihre in-vivo-Muskarinaktivität getestet .

Wirkmechanismus

Target of Action

1-Oxa-8-azaspiro[4.5]decane and its derivatives have been identified as selective σ1 receptor ligands . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the brain, it is involved in the regulation of various psychopharmacological effects.

Mode of Action

The exact mode of action of 1-Oxa-8-azaspiro[4It is known that all seven ligands of this compound exhibited nanomolar affinity for σ1 receptors . This suggests that the compound may bind to these receptors and modulate their activity.

Pharmacokinetics

The pharmacokinetic properties of 1-Oxa-8-azaspiro[4One study reported high initial brain uptake of a radiolabeled derivative of this compound in mice . This suggests that the compound may have good central nervous system penetration, which is important for its potential use in neurological applications.

Safety and Hazards

The safety data sheet for 1-Oxa-8-azaspiro[4.5]decane indicates that it is a combustible liquid and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Research suggests that 1-Oxa-8-azaspiro[4.5]decane could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors . Other studies have also indicated the potential of this compound and its derivatives in the treatment of neurological diseases .

Eigenschaften

IUPAC Name |

1-oxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10-7-1)3-5-9-6-4-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYOWXUQJLOCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620325 | |

| Record name | 1-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176-92-1 | |

| Record name | 1-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)